molecular formula C14H23N3O4S B5983480 4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine

4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine

Cat. No.: B5983480
M. Wt: 329.42 g/mol
InChI Key: SEHOWECBIQWSLM-UHFFFAOYSA-N
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Description

4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine is a complex organic compound featuring a morpholine ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the sulfonylation of the piperidine ring, and finally, the coupling of the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle the exothermic nature of some of the reactions involved. The use of automated systems ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions

4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The piperidine and morpholine rings contribute to the overall stability and solubility of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-11-14(12(2)21-15-11)22(18,19)17-5-3-4-13(10-17)16-6-8-20-9-7-16/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOWECBIQWSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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